molecular formula C18H21N7O2 B6436138 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-methoxypyrimidine CAS No. 2549007-36-3

2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-methoxypyrimidine

Cat. No.: B6436138
CAS No.: 2549007-36-3
M. Wt: 367.4 g/mol
InChI Key: YLTNBLLIHDFKGA-UHFFFAOYSA-N
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Description

2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-methoxypyrimidine is a heterocyclic compound featuring a triazolopyridazine core linked to a pyrrolidine ring and a 4-methoxypyrimidine moiety. Its structural complexity arises from the fusion of pharmacologically relevant motifs:

  • Triazolopyridazine: Known for diverse bioactivities, including kinase inhibition and antimicrobial effects .
  • Pyrrolidine: Enhances molecular rigidity and influences pharmacokinetic properties .

Properties

IUPAC Name

3-cyclopropyl-6-[[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-26-15-6-8-19-18(20-15)24-9-7-12(10-24)11-27-16-5-4-14-21-22-17(13-2-3-13)25(14)23-16/h4-6,8,12-13H,2-3,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTNBLLIHDFKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-methoxypyrimidine typically involves the following steps:

  • Formation of the Cyclopropyl Triazolopyridazine: : Cyclopropyl hydrazine reacts with an appropriate nitrile to form a cyclopropyl triazole. This intermediate then undergoes cyclization to form the triazolopyridazine core.

  • Attachment of Pyrrolidin-1-yl and Methoxypyrimidine Groups: : The triazolopyridazine core is reacted with 1-pyrrolidinecarbonyl chloride to introduce the pyrrolidin-1-yl group. Subsequent methoxylation with 4-methoxypyrimidine completes the synthesis.

Industrial Production Methods

For industrial-scale production, this compound can be synthesized using optimized reaction conditions and continuous flow techniques to enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : In the presence of oxidizing agents such as hydrogen peroxide, the compound can undergo oxidation at the pyrrolidin-1-yl group.

  • Reduction: : Reductive conditions, using agents like lithium aluminum hydride, can reduce certain functional groups within the compound, potentially altering its reactivity.

  • Substitution: : The compound's functional groups allow for nucleophilic substitution reactions, especially at the triazolopyridazine ring.

  • Hydrolysis: : The ester linkage in the compound is susceptible to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution agents: Alkyl halides, nucleophiles.

  • Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

  • Oxidation may yield hydroxylated derivatives.

  • Reduction can lead to partially reduced forms of the compound.

  • Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-methoxypyrimidine has several research applications:

  • Chemistry: : Used as a reagent in organic synthesis to create complex molecules.

  • Biology: : Serves as a probe to study protein-ligand interactions.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

  • Industry: : Utilized in the development of novel materials due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects primarily through binding to specific molecular targets. For instance, it may inhibit key enzymes or interact with particular receptors, modulating biological pathways. The triazolopyridazine core often interacts with active sites in proteins, affecting their function and thereby influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, core modifications, and biological profiles. Below is a detailed comparison:

Structural and Functional Differences

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Modifications vs. Target Compound
2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine-4-carbonitrile Pyrrolidine-linked triazolopyridazine with 4-cyanopyrimidine 362.4 Cyano (-CN) group instead of methoxy (-OCH₃)
2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine 5-Fluoropyrimidine substituent ~378.4 (estimated) Fluorine at pyrimidine C5; lacks methoxy group
4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}pyridine Pyridine carbonyl group attached to pyrrolidine 418.5 Pyridine carbonyl replaces pyrimidine; altered polarity
1-(3-chlorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine Piperazine ring with 3-chlorobenzenesulfonyl group ~470.0 (estimated) Piperazine instead of pyrrolidine; sulfonyl substituent

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The 4-methoxy group in the target compound reduces logP compared to cyano or fluoro analogs, improving aqueous solubility .
  • Binding Affinity : Methoxy groups in pyrimidines are associated with hydrogen-bonding interactions in kinase binding pockets, as seen in related triazolopyridazines .

Biological Activity

The compound 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-methoxypyrimidine is a novel heterocyclic derivative that has garnered attention for its potential biological activities. Its unique structural features, particularly the triazolo-pyridazine core and the pyrrolidine moiety, suggest diverse interactions with biological targets.

Structural Overview

The compound can be described by the following molecular formula:

Property Details
IUPAC Name This compound
Molecular Formula C17H19N7O
Molecular Weight 329.38 g/mol

The biological activity of this compound is largely attributed to its ability to interact with specific kinases and receptors. The triazolo-pyridazine core is known to exhibit inhibitory effects on various kinases, including c-Met kinase, which plays a crucial role in tumorigenesis and metastasis. Preliminary studies indicate that derivatives of this compound may have significant cytotoxic effects on cancer cell lines.

Biological Activity Studies

Recent research has focused on the synthesis and evaluation of triazolo-pyridazine derivatives for their biological activities. A notable study evaluated several derivatives against c-Met kinase and various cancer cell lines:

Case Study Findings

  • Compound Evaluation : Among the tested derivatives, compound 12e , which shares structural similarities with the target compound, exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
Cell Line IC50 Values (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33
  • Kinase Inhibition : The same compound demonstrated an IC50 value of 0.090μM0.090\,\mu M against c-Met kinase, comparable to Foretinib (IC50 = 0.019μM0.019\,\mu M) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications to the triazolo-pyridazine scaffold significantly influence biological activity. The presence of the cyclopropyl group and specific substitutions on the pyrimidine ring enhance potency and selectivity for cancer cell lines.

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